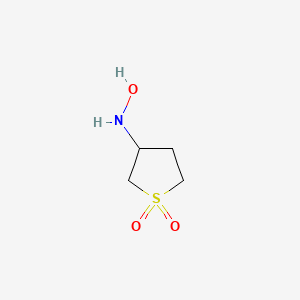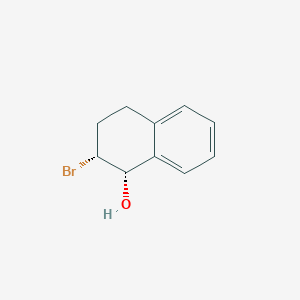
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Overview
Description
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL, also known as (1S,2R)-2-bromo-1-tetralol, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a chiral molecule, which means that it has two different mirror-image forms that have distinct biological properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-bromo-1-tetralol involves its interaction with the GPR55 receptor. When this compound binds to the receptor, it activates a signaling pathway that leads to the activation of several downstream targets. These targets include the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,2R)-2-bromo-1-tetralol are still being studied. However, some studies have shown that this compound can reduce pain sensation in animal models of neuropathic pain. Additionally, (1S,2R)-2-bromo-1-tetralol has been shown to reduce inflammation in animal models of inflammatory bowel disease. These effects are thought to be mediated through the activation of the GPR55 receptor.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1S,2R)-2-bromo-1-tetralol in lab experiments is its high selectivity for the GPR55 receptor. This allows researchers to study the specific effects of GPR55 activation without interference from other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of (1S,2R)-2-bromo-1-tetralol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the biochemical and physiological effects of (1S,2R)-2-bromo-1-tetralol in different animal models of disease. Additionally, the potential therapeutic applications of this compound in human disease should be explored further. Finally, the development of more selective agonists for the GPR55 receptor may lead to the development of more effective treatments for chronic pain, inflammatory disorders, and cancer.
Scientific Research Applications
(1S,2R)-2-bromo-1-tetralol has been the subject of several scientific studies due to its potential therapeutic properties. One of the most promising applications of this compound is its ability to act as a selective agonist for the G protein-coupled receptor 55 (GPR55). GPR55 is a receptor that is involved in several physiological processes, including pain sensation, inflammation, and cancer cell growth. By selectively activating this receptor, (1S,2R)-2-bromo-1-tetralol may have potential as a treatment for chronic pain, inflammatory disorders, and cancer.
properties
IUPAC Name |
(1S,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLLBSSGPSQQJY-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



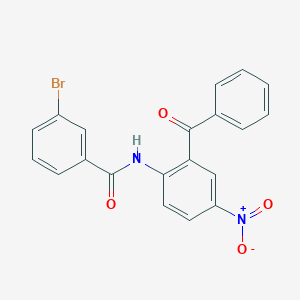
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B3264813.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3264826.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-2-methyl-](/img/structure/B3264828.png)
![4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid](/img/structure/B3264833.png)
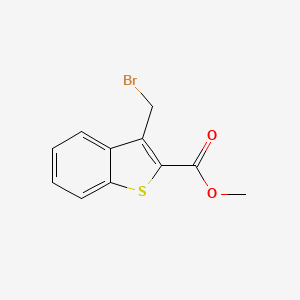

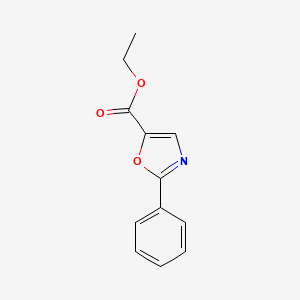

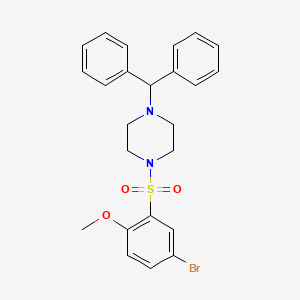
![2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B3264892.png)
